
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride
Vue d'ensemble
Description
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (CPMPC) is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 92-93°C and is insoluble in water. CPMPC is a highly reactive compound and is used as a reagent in organic synthesis. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated the utility of this compound in synthesizing complex molecules. For instance, it has been used in the preparation of compounds with potential for various applications through reactions with different organic intermediates. Studies have shown that the crystal packing of these synthesized compounds is influenced by intermolecular interactions, which are crucial for understanding their stability and reactivity (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009; Zheng Jing, 2012). This highlights the compound's role in facilitating the design and synthesis of new materials with specific properties.
Medicinal Chemistry and Biological Applications
While direct studies on the biological applications of "1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride" are not explicitly mentioned, related research has focused on the synthesis of novel pyrazole derivatives. These derivatives have been evaluated for their potential antimicrobial and anticancer activities, indicating the broader relevance of pyrazole compounds in medicinal chemistry (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016). Such studies underscore the importance of foundational compounds like "this compound" in the development of new therapeutic agents.
Material Science and Electrochemical Studies
Further research into compounds synthesized using "this compound" has explored their applications in material science and electrochemistry. These studies involve the characterization of compounds and their complexes, which can have implications for developing new materials with specific electrochemical properties (K. Nakum & R. Jadeja, 2018). Such research is vital for advancing technologies in energy storage, sensors, and electronics.
Mécanisme D'action
Target of Action
The compound 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride, also known as 1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
The compound likely affects the biochemical pathways of the Leishmania and Plasmodium organisms, leading to their death and thus exhibiting its antileishmanial and antimalarial effects . .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities. For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, some target compounds elicited better inhibition effects against Plasmodium berghei .
Analyse Biochimique
Biochemical Properties
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can modulate neurotransmission and affect neural function. Additionally, this compound may interact with other proteins and biomolecules involved in oxidative stress responses, potentially influencing the levels of reactive oxygen species and antioxidant enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those related to oxidative stress and inflammation . By modulating the activity of enzymes like acetylcholinesterase, it can alter neurotransmitter levels and impact neural communication. Furthermore, this compound may affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of acetylcholinesterase, which prevents the breakdown of acetylcholine and enhances cholinergic signaling . This compound may also bind to other biomolecules, such as reactive oxygen species, and modulate their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, this compound can induce toxic effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism and oxidative stress responses . This compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine and modulating cholinergic signaling . Additionally, this compound may affect the levels of reactive oxygen species and antioxidant enzymes, impacting cellular redox balance and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular distribution of this compound is essential for comprehending its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-10(11(13)16)6-14-15(7)9-4-2-8(12)3-5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHQFYKJPXTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379826 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288252-38-0 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

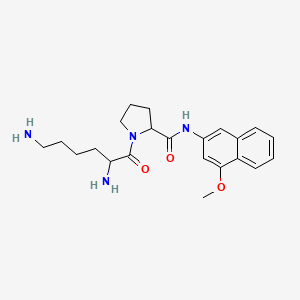
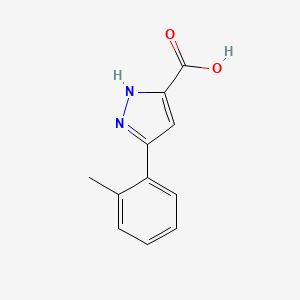
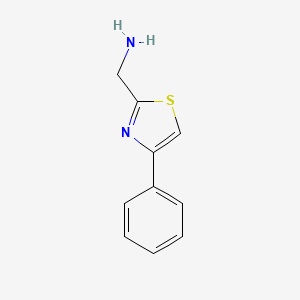
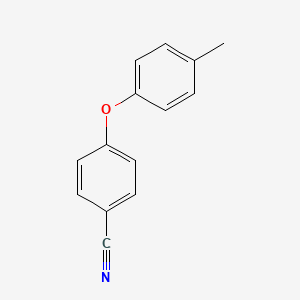
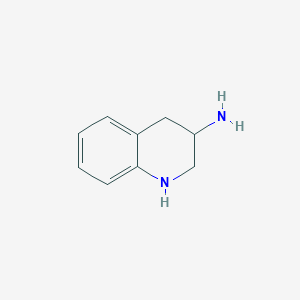
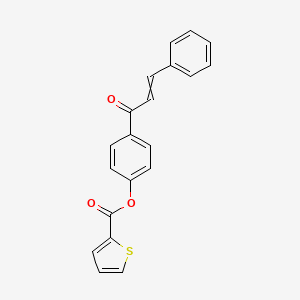
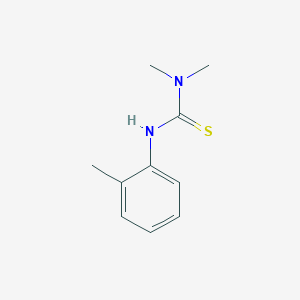
![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)

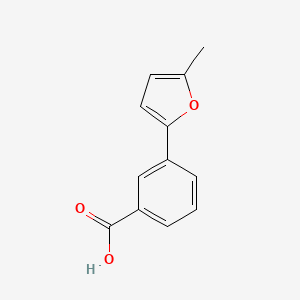



![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)